

Application Notes and Protocols for Measuring TNF-α Induction by CU-T12-9

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For Researchers, Scientists, and Drug Development Professionals

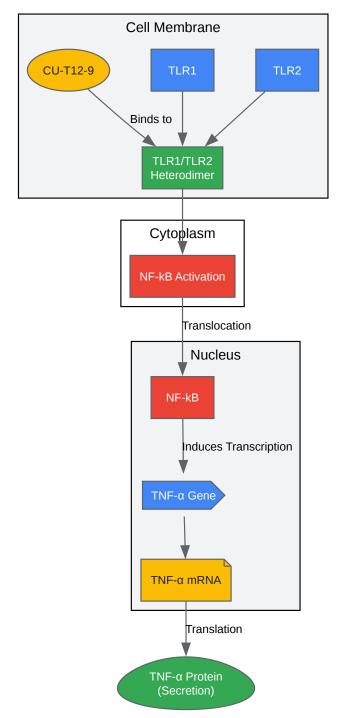
Introduction

CU-T12-9 is a synthetic, small-molecule agonist that specifically targets the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer complex.[1][2][3][4][5] This selective activation initiates a downstream signaling cascade that results in the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). Unlike natural TLR2 ligands, **CU-T12-9** offers the advantage of high specificity and minimal cytotoxicity, making it a valuable tool for studying innate immunity and for the development of novel vaccine adjuvants and immunomodulatory therapeutics. These protocols provide detailed methodologies for the reliable and reproducible measurement of **CU-T12-9**-induced TNF-α production in relevant cell lines.

Mechanism of Action: CU-T12-9 Signaling Pathway

CU-T12-9 facilitates the formation of the TLR1/TLR2 heterodimeric complex. This binding event triggers a signaling cascade through the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor. Activated NF- κ B translocates to the nucleus and induces the transcription of target genes, including TNF- α , Interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).





CU-T12-9 Signaling Pathway for TNF- α Induction



Preparation Cell Culture (e.g., Raw 264.7) Treatment Stimulation with CU-T12-9 Analysis RNA Extraction Supernatant Collection RT-qPCR for TNF-α mRNA ELISA for TNF-α Protein

Experimental Workflow for TNF- α Measurement

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